2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Overview
Description
2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of a methylthio group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the cyclopentyl group, and the addition of the methylthio group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methylthio group and the bicyclic structure play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ARTS-011: A potent and selective TYK2 inhibitor with a similar bicyclic structure.
Tyk2 Inhibitors: Other compounds targeting the TYK2 pathway, used in the treatment of autoimmune diseases.
Uniqueness
2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is unique due to its specific combination of functional groups and its potential for diverse applications. Its distinct structure allows for unique interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOS/c1-18-14-9-12-6-7-13(10-14)16(12)15(17)8-11-4-2-3-5-11/h11-14H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBUZLMKRWBCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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